9-Methyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Methyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . The IUPAC name for this compound is 9-methylcarbazole-3-carbaldehyde .
Molecular Structure Analysis
The InChI string for 9-Methyl-9H-carbazole-3-carbaldehyde isInChI=1S/C14H11NO/c1-15-13-5-3-2-4-11 (13)12-8-10 (9-16)6-7-14 (12)15/h2-9H,1H3
. The Canonical SMILES string is CN1C2=C (C=C (C=C2)C=O)C3=CC=CC=C31
. Physical And Chemical Properties Analysis
9-Methyl-9H-carbazole-3-carbaldehyde has a density of 1.2±0.1 g/cm³ . Its boiling point is 332.6±24.0 °C at 760 mmHg . The compound has a topological polar surface area of 22 Ų .Scientific Research Applications
Fluorescence and Photophysical Properties
- Push–pull fluorophores with viscosity dependent and aggregation induced emissions : 9-Methyl-9H-carbazole-3-carbaldehyde derivatives exhibit aggregation-induced emission with enhanced fluorescence intensity. These compounds can be used as fluorescence molecular rotors for viscosity sensing, showing sensitivity towards UV absorption and fluorescence emission (Telore et al., 2015).
- Aggregation induced emissive carbazole-based NLOphores : The compounds based on 9-Methyl-9H-carbazole-3-carbaldehyde show aggregation-induced emission enhancement characteristics. They exhibit low fluorescent intensity in solution but high fluorescent intensity in aggregate forms and solid state, useful for sensing and imaging applications (Lanke & Sekar, 2016).
Vibrational and Electronic Spectra
- Experimental and DFT studies on 9-p-tolyl-9H-carbazole-3-carbaldehyde : The study presents detailed vibrational spectra and electronic spectra measurements of the compound, providing insights into its geometric structure and spectral properties (Wang et al., 2015).
Synthesis and Characterization
- Synthesis and Characterization of Novel Near-infrared Indole Carbazole Borate Fluorescent Probes : The compound was synthesized and characterized for its structure and optical properties, indicating potential applications in fluorescence probes and sensors (You-min, 2014).
- Gram scale synthesis of carbazole alkaloids : An efficient synthesis method is described for several carbazole alkaloids, highlighting the compound's importance in synthetic chemistry and potential applications in pharmacology and materials science (Ma et al., 2014).
Optical Properties and Applications
- Carbazole-based compounds in photopolymerization : Carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized and analyzed for their optical properties and applications in photopolymerization, highlighting their potential as functional dyes or photosensitizers (Abro et al., 2017).
- Optical properties and fluorescence quenching by silver nanoparticles : The study investigates the solvatochromic properties, fluorescence quenching by silver nanoparticles, and nonlinear optical (NLO) properties of carbazole-containing push–pull chromophores (Asiri et al., 2017).
Safety And Hazards
properties
IUPAC Name |
9-methylcarbazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTJHESWOJBCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346249 | |
Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
21240-56-2 | |
Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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